

Application Notes and Protocols: In Vivo Efficacy Studies of AMG319

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Compound of Interest

Compound Name: AMG319

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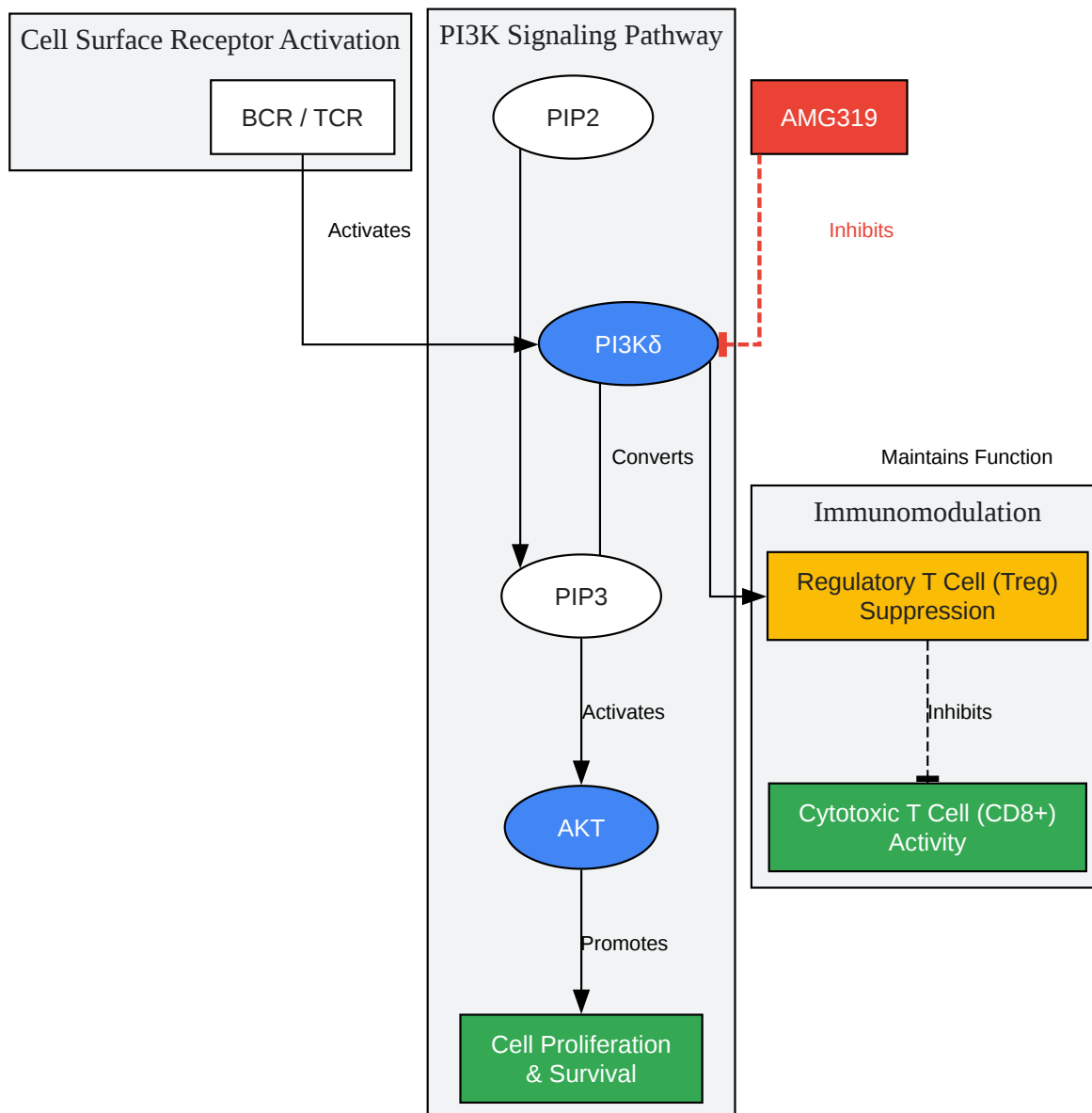
Introduction

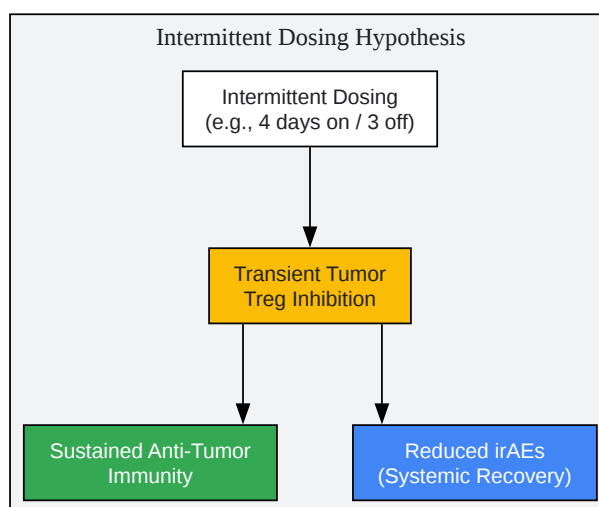
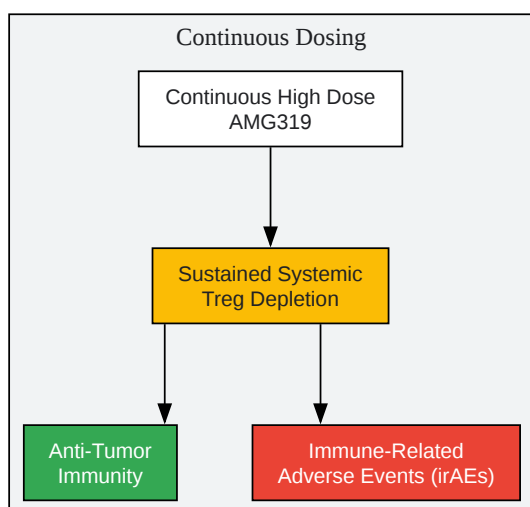
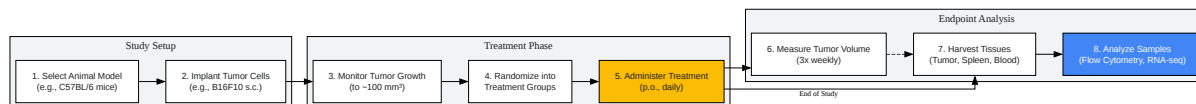
AMG319 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} The PI3K signaling pathway is a critical regulator of essential cellular processes, including proliferation, differentiation, and survival.^[3] The PI3K δ isoform is predominantly expressed in hematopoietic cells, playing a crucial role in B-cell receptor (BCR) signaling and the function of regulatory T cells (Tregs).^[3] ^[4] This selective expression makes PI3K δ an attractive therapeutic target for lymphoid malignancies and for immunomodulation in solid tumors.^{[1][3]} **AMG319** demonstrates a dual mechanism of action: direct inhibition of tumor cell proliferation and enhancement of anti-tumor immunity by modulating the tumor microenvironment.^{[5][6]} These application notes provide a summary of in vivo efficacy data and detailed protocols for key experimental procedures relevant to the study of **AMG319**.

Mechanism of Action

AMG319 exerts its effect by inhibiting the PI3K δ -mediated conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).^{[1][7]} This prevents the subsequent activation of the serine/threonine kinase AKT, a central node in the signaling cascade that promotes cell growth and survival.^{[3][4]} In B-cell malignancies, this blockade inhibits proliferation following BCR stimulation.^[3] In the tumor microenvironment, PI3K δ inhibition has been shown to decrease the number and suppressive function of tumor-

infiltrating regulatory T cells (Tregs), thereby enhancing the cytotoxic activity of CD8+ T cells.[8]
[9][10]





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